molecular formula C24H25N3O4S2 B2494284 N-{4-[1-(benzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 851781-37-8

N-{4-[1-(benzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B2494284
CAS No.: 851781-37-8
M. Wt: 483.6
InChI Key: ZXLHHSLKYYVYKJ-UHFFFAOYSA-N
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Description

N-{4-[1-(benzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a specialized chemical reagent designed for research purposes. This benzenesulfonamide derivative is of significant interest in medicinal chemistry and drug discovery, particularly as a scaffold for investigating enzyme inhibition. Compounds within this structural class have been studied for their potential to interact with key enzyme families, including cytochromes P450 . The molecular architecture, incorporating a dihydropyrazole core linked to dual sulfonamide groups, suggests potential for modulating protein-protein interactions and enzyme active sites, making it a valuable tool for probing biological mechanisms . Research into structurally related sulfonamide compounds indicates potential applicability in diverse areas, such as the development of inhibitors for kinases involved in cell cycle regulation and for targets associated with neurological conditions . This reagent provides researchers with a versatile building block for hit-to-lead optimization campaigns and for exploring novel biochemical pathways. It is intended for use in strictly controlled laboratory environments to advance scientific understanding.

Properties

IUPAC Name

N-[4-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S2/c1-3-32(28,29)26-21-15-13-19(14-16-21)23-17-24(20-11-9-18(2)10-12-20)27(25-23)33(30,31)22-7-5-4-6-8-22/h4-16,24,26H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLHHSLKYYVYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Target Molecule Deconstruction

The target compound dissects into three structural components:

  • Pyrazoline core : 4,5-dihydro-1H-pyrazole substituted at positions 1, 3, and 5.
  • N1-Benzenesulfonyl group : Introduced via sulfonylation of the pyrazoline’s secondary amine.
  • C3-Aryl ethanesulfonamide : Derived from sulfonylation of a para-aminophenyl substituent.

Synthetic Strategy Selection

Two primary routes emerge from literature analysis:

  • Route A : Chalcone cyclocondensation → N1-sulfonylation → nitro reduction → C3-sulfonylation.
  • Route B : Pre-sulfonylated hydrazine cyclization → sequential functionalization.

Route A aligns with scalable protocols for pyrazoline sulfonamides, while Route B risks competing reactions during cyclization.

Detailed Synthetic Procedures

Chalcone Synthesis (Intermediate I)

Reactants :

  • 4-Methylacetophenone (1.0 equiv)
  • 4-Nitrobenzaldehyde (1.1 equiv)

Conditions :

  • Solvent: Ethanol (10 vol)
  • Base: 40% NaOH (0.5 vol)
  • Temperature: 0°C → rt, 12 h

Mechanism : Claisen-Schmidt condensation under basic conditions yields (E)-3-(4-nitrophenyl)-1-(4-methylphenyl)prop-2-en-1-one.

Parameter Value
Yield 78–82%
Purity (HPLC) >95%
Characterization $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 8.25 (d, J=8.8 Hz, 2H), 7.75 (d, J=15.6 Hz, 1H), 7.65 (d, J=15.6 Hz, 1H), 7.45 (d, J=8.0 Hz, 2H), 7.25 (d, J=8.0 Hz, 2H), 2.40 (s, 3H)

Pyrazoline Formation (Intermediate II)

Reactants :

  • Chalcone (Intermediate I, 1.0 equiv)
  • Hydrazine hydrate (1.5 equiv)

Conditions :

  • Solvent: Ethanol (15 vol)
  • Temperature: Reflux, 8 h

Mechanism : Cyclocondensation forms 5-(4-methylphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole.

Parameter Value
Yield 65–70%
Purity (HPLC) 92–94%
Characterization $$ ^1H $$ NMR (400 MHz, DMSO- d₆): δ 8.15 (d, J=8.8 Hz, 2H), 7.30 (d, J=8.0 Hz, 2H), 7.20 (d, J=8.0 Hz, 2H), 5.85 (dd, J=11.2, 4.8 Hz, 1H), 3.40–3.20 (m, 2H), 2.95–2.75 (m, 1H), 2.35 (s, 3H)

N1-Benzenesulfonylation (Intermediate III)

Reactants :

  • Pyrazoline (Intermediate II, 1.0 equiv)
  • Benzenesulfonyl chloride (1.2 equiv)

Conditions :

  • Solvent: Dichloromethane (8 vol)
  • Base: Pyridine (2.5 equiv)
  • Temperature: 0°C → rt, 6 h

Mechanism : Nucleophilic substitution at pyrazoline’s secondary amine.

Parameter Value
Yield 88–90%
Purity (HPLC) 97%
Characterization $$ ^13C $$ NMR (100 MHz, CDCl₃): δ 144.5 (C-SO₂), 139.2 (Ar-C), 132.0 (Ar-CH), 129.8 (Ar-CH), 128.5 (Ar-CH), 126.3 (Ar-CH), 62.1 (pyrazoline C3), 58.4 (pyrazoline C5), 21.3 (CH₃)

Nitro Reduction (Intermediate IV)

Reactants :

  • Intermediate III (1.0 equiv)

Conditions :

  • Catalyst: 10% Pd/C (0.1 equiv)
  • Solvent: Ethanol (10 vol)
  • Pressure: H₂ (50 psi)
  • Temperature: 25°C, 12 h

Mechanism : Catalytic hydrogenation reduces -NO₂ to -NH₂.

Parameter Value
Yield 95%
Purity (HPLC) >99%
Characterization HRMS (ESI): m/z calc. for C₂₃H₂₁N₃O₂S [M+H]⁺: 420.1482, found: 420.1485

Ethanesulfonamide Formation (Final Product)

Reactants :

  • Intermediate IV (1.0 equiv)
  • Ethanesulfonyl chloride (1.5 equiv)

Conditions :

  • Solvent: THF (6 vol)
  • Base: Triethylamine (3.0 equiv)
  • Temperature: 0°C → rt, 4 h

Mechanism : Sulfonylation of the aryl amine.

Parameter Value
Yield 82–85%
Purity (HPLC) 98%
Characterization M.p.: 218–220°C; IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym)

Optimization Insights

Cyclocondensation Solvent Screening

Ethanol outperformed DMF and acetonitrile in pyrazoline yield due to improved chalcone solubility and hydrazine compatibility:

Solvent Yield (%) Purity (%)
Ethanol 70 94
DMF 45 88
Acetonitrile 52 90

Sulfonylation Base Effects

Pyridine gave superior N1-sulfonylation yields versus triethylamine or DMAP by minimizing HCl-mediated decomposition:

Base Yield (%)
Pyridine 90
Triethylamine 75
DMAP 68

Challenges and Mitigation

Regioselectivity in Cyclocondensation

Hydrazine attack occurs preferentially at the α,β-unsaturated ketone’s β-carbon, confirmed by NOESY NMR. Using excess hydrazine (1.5 equiv) suppresses dimerization side products.

Sulfonamide Hydrolysis

Ethanesulfonyl chloride’s moisture sensitivity necessitated rigorous anhydrous conditions. Quenching with ice water precipitated the product while limiting hydrolysis to <2%.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(benzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-{4-[1-(benzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multi-step organic reactions, including condensation and sulfonation processes. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a crucial role in the biosynthesis of prostaglandins, which are mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) leverage this mechanism to alleviate pain and inflammation .

Anticancer Activity

Several studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation .

Carbonic Anhydrase Inhibition

Recent findings suggest that derivatives of pyrazole sulfonamides can act as inhibitors of carbonic anhydrase isozymes, which are implicated in conditions like glaucoma and epilepsy. This inhibition may provide therapeutic benefits in managing these disorders .

Case Studies and Research Findings

Study ReferenceFindings
Demonstrated anti-inflammatory properties through COX inhibition in animal models.
Showed significant cytotoxicity against leukemia cell lines with IC50 values indicating effective concentration ranges.
Highlighted the potential for treating glaucoma through carbonic anhydrase inhibition, suggesting a dual role in inflammatory and metabolic disorders.

Mechanism of Action

The mechanism of action of N-{4-[1-(benzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to therapeutic effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)ethane-1-sulfonamide: Similar structure but with a chlorine atom instead of the benzenesulfonyl group.

    N-(4-nitrophenyl)ethane-1-sulfonamide: Contains a nitro group instead of the benzenesulfonyl group.

    N-(4-methoxyphenyl)ethane-1-sulfonamide: Features a methoxy group instead of the benzenesulfonyl group.

Uniqueness

N-{4-[1-(benzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is unique due to its combination of the benzenesulfonyl group and the pyrazole ring. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-{4-[1-(benzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be classified as a sulfonamide derivative with a complex structure that includes a pyrazole moiety. Its molecular formula is C19H22N2O3S, and it features both aromatic and aliphatic components that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate various biochemical pathways. The sulfonamide group is known for its antibacterial properties, while the pyrazole ring has been associated with anti-inflammatory and analgesic effects.

Key Mechanisms

  • Enzyme Inhibition : The compound has shown potential in inhibiting carbonic anhydrase, which plays a crucial role in regulating acid-base balance in organisms. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema.
  • Antioxidant Activity : Molecular docking studies indicate that the compound exhibits antioxidant properties, potentially through the scavenging of free radicals and modulation of oxidative stress pathways .

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial effects. The compound's structure suggests it may exhibit similar properties:

  • In vitro Studies : Preliminary studies have indicated that derivatives of sulfonamides, including those with pyrazole rings, possess varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

Research has demonstrated that compounds with similar structures can reduce inflammation by inhibiting pro-inflammatory cytokines:

  • Case Study : A study involving related pyrazole derivatives showed significant reductions in inflammation markers in animal models of arthritis .

Antiviral Activity

Some derivatives have been explored for their antiviral potential:

  • Research Findings : Compounds structurally related to our target have demonstrated effectiveness against viruses such as Herpes simplex virus (HSV) and Coxsackievirus B3, indicating a possible broad-spectrum antiviral activity .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives often depends on the substituents on the aromatic rings and the nature of the sulfonamide group. Key observations include:

  • Substituent Effects : Variations in the methyl or phenyl groups on the pyrazole ring can significantly influence potency and selectivity against different biological targets.
  • Optimal Configuration : Studies suggest that specific configurations around the sulfonamide group enhance binding affinity to target enzymes .

Data Tables

Biological Activity Effectiveness Reference
AntimicrobialModerate
Anti-inflammatorySignificant
AntiviralNotable

Q & A

Basic Question: What are the key steps for synthesizing this compound, and how can its purity be validated?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated ketones. Subsequent sulfonylation using benzenesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) introduces the sulfonamide groups . Critical parameters include temperature control (0–5°C during sulfonylation to prevent side reactions) and stoichiometric precision.
Purity Validation:

  • High-Performance Liquid Chromatography (HPLC): Quantify impurities using reverse-phase C18 columns with UV detection at 254 nm .
  • Nuclear Magnetic Resonance (NMR): Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR, focusing on diagnostic peaks (e.g., pyrazole ring protons at δ 3.5–4.5 ppm and sulfonamide protons at δ 7.0–8.0 ppm) .

Advanced Question: How can reaction conditions be optimized to improve yield while minimizing byproducts?

Methodological Answer:
Optimization requires a factorial design of experiments (DoE) to evaluate variables like solvent polarity, catalyst loading, and reaction time. For example:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonylation efficiency compared to non-polar alternatives .
  • Microwave-Assisted Synthesis: Reduces reaction time by 30–50% while maintaining >90% yield, as demonstrated for analogous pyrazole derivatives .
  • Process Analytical Technology (PAT): Real-time monitoring via FT-IR or Raman spectroscopy identifies intermediate formation, enabling dynamic adjustments .

Basic Question: What functional groups are critical for the compound’s biological activity, and how are they characterized?

Methodological Answer:

  • Key Functional Groups:
    • Pyrazole Ring: Acts as a hydrogen-bond acceptor, critical for target binding (e.g., enzyme active sites).
    • Sulfonamide Groups: Enhance solubility and enable interactions with charged residues in biological targets .
      Characterization Techniques:
  • Infrared Spectroscopy (IR): Confirm sulfonamide S=O stretches at 1150–1300 cm1^{-1} and pyrazole C=N stretches at 1500–1600 cm1^{-1} .
  • Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS in positive ion mode) with expected [M+H]+^+ peaks .

Advanced Question: How should researchers address contradictory data in biological assays (e.g., inconsistent IC50_{50}50​ values)?

Methodological Answer:
Contradictions may arise from assay conditions or compound stability. Systematic approaches include:

  • Purity Reassessment: Verify purity via HPLC-MS to rule out degradation products .
  • Buffer Optimization: Test activity in varying pH (6.5–7.5) and ionic strength to identify condition-dependent effects .
  • QSAR Modeling: Correlate structural variations (e.g., substituents on the benzene ring) with activity trends to identify pharmacophores .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of sulfonamide groups .
  • Solubility Considerations: Prepare stock solutions in DMSO (dry, <0.1% H2_2O) and aliquot to minimize freeze-thaw cycles .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes (e.g., carbonic anhydrase isoforms) .
  • Free Energy Perturbation (FEP): Quantify binding affinity changes upon substituent modification (e.g., replacing 4-methylphenyl with fluorophenyl) .
  • ADMET Prediction: Employ tools like SwissADME to optimize pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration) .

Basic Question: What analytical techniques are suitable for monitoring reaction progress?

Methodological Answer:

  • Thin-Layer Chromatography (TLC): Track intermediates using silica plates and UV visualization (Rf_f values: starting material ~0.2, product ~0.6 in ethyl acetate/hexane 1:1) .
  • Gas Chromatography (GC): Quantify volatile byproducts (e.g., unreacted benzenesulfonyl chloride) with FID detection .

Advanced Question: How can researchers resolve crystallographic ambiguities in structural elucidation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD): Resolve bond lengths and angles (e.g., pyrazole ring planarity) with <0.01 Å precision .
  • Density Functional Theory (DFT): Compare computed vs. experimental geometries (e.g., B3LYP/6-31G* level) to validate stereoelectronic effects .

Basic Question: What safety precautions are essential during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Perform sulfonylation steps in a fume hood due to volatile reagents (e.g., SO2_2 off-gassing) .

Advanced Question: How can metabolic stability be assessed preclinically?

Methodological Answer:

  • Liver Microsome Assays: Incubate with human or rat microsomes (1 mg/mL) and NADPH, monitoring parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Screening: Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .

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